2-(acetylamino)-2-deoxy-b-D-galactopyranose
Overview
Description
2-(acetylamino)-2-deoxy-b-D-galactopyranose is an amino sugar derivative of galactose. It is a crucial component in various biological processes, including the formation of glycoproteins and glycolipids. In humans, it is the terminal carbohydrate forming the antigen of blood group A and is typically the first monosaccharide that connects serine or threonine in particular forms of protein O-glycosylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(acetylamino)-2-deoxy-b-D-galactopyranose can be achieved through various methods. One approach involves the selective synthesis of alpha- and beta-glycosides of N-acetyl galactosamine using rare earth metal triflates. This method employs hafnium (IV) triflate and scandium (III) triflate to obtain alpha- and beta-glycosides, respectively . Another method involves the preparation of cluster glycosides containing N-acetyl-D-galactosamine, which are activated by methyl chloroformate and coupled to aminohexyl 2-acetamido-2-deoxy-beta-D-galactopyranoside .
Industrial Production Methods
Industrial production of this compound often involves enzymatic catalysis. For example, the biomanufacturing of glucosamine, a related compound, can be achieved through fermentation with wild-type or engineered microorganisms and enzymatic catalysis with chitinolytic enzymes . This approach can be adapted for the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(acetylamino)-2-deoxy-b-D-galactopyranose undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. For instance, it can be hydrolyzed by beta-N-acetylgalactosaminidase, which catalyzes the hydrolysis of terminal non-reducing N-acetyl-D-galactosamine residues .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include rare earth metal triflates, methyl chloroformate, and various enzymes such as beta-N-acetylgalactosaminidase. The conditions for these reactions typically involve mild temperatures and specific pH levels to ensure optimal enzyme activity.
Major Products
The major products formed from the reactions of this compound include various glycosides and glycoproteins. For example, the hydrolysis of this compound by beta-N-acetylgalactosaminidase results in the formation of free N-acetyl-D-galactosamine residues .
Scientific Research Applications
2-(acetylamino)-2-deoxy-b-D-galactopyranose has numerous scientific research applications across various fields:
Mechanism of Action
2-(acetylamino)-2-deoxy-b-D-galactopyranose exerts its effects through various molecular targets and pathways. It is necessary for intercellular communication and is concentrated in sensory nerve structures . In the liver, it binds to asialoglycoprotein receptors on hepatocytes, facilitating the targeted delivery of therapeutic agents . Additionally, it promotes the migration and proliferation of human amniotic epithelial cells through the Akt signaling pathway, contributing to wound healing .
Comparison with Similar Compounds
2-(acetylamino)-2-deoxy-b-D-galactopyranose is similar to other amino sugars such as N-acetyl-D-glucosamine and galactosamine. it is unique in its specific role in forming the antigen of blood group A and its involvement in protein O-glycosylation . Other similar compounds include:
N-Acetyl-D-glucosamine: An amino sugar derivative of glucose, involved in the formation of chitin and glycosaminoglycans.
Galactosamine: A derivative of galactose, involved in the formation of glycoproteins and glycolipids.
This compound stands out due to its specific biological functions and its use in targeted drug delivery systems.
Properties
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-JAJWTYFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601260928 | |
Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601260928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Acetyl-b-D-galactosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000853 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14131-60-3 | |
Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14131-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-D N-Acetylgalactosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601260928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-N-ACETYL-D-GALACTOSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM15WK8O5T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Acetyl-b-D-galactosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000853 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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